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Executive Summary
The Cluster of Differentiation 36 (CD36) receptor is a multifunctional class B scavenger

receptor implicated in a vast array of physiological and pathological processes, including lipid

metabolism, angiogenesis, inflammation, and host-pathogen interactions. A key region within

its extracellular domain, the peptide sequence corresponding to amino acids 139-155, has

been a focal point of research. This peptide was instrumental in elucidating the receptor's

interaction with critical ligands such as thrombospondin-1 (TSP-1) and the Plasmodium

falciparum erythrocyte membrane protein 1 (PfEMP1). Initially identified as part of the epitope

for the function-blocking monoclonal antibody OKM5, the 139-155 peptide has been shown to

modulate ligand binding, platelet aggregation, and pathogen cytoadherence. This document

provides a comprehensive technical overview of the discovery, history, functional roles, and

experimental methodologies associated with the CD36 139-155 peptide, intended for

researchers, scientists, and professionals in drug development.

Introduction to the CD36 Receptor
CD36, also known as glycoprotein IV, is an 88 kDa transmembrane protein expressed on a

wide variety of cells, including platelets, monocytes, macrophages, endothelial cells,

adipocytes, and muscle cells.[1][2][3] It functions as a receptor for a diverse set of ligands,

such as long-chain fatty acids, oxidized low-density lipoproteins (oxLDL), apoptotic cells,

collagen, and thrombospondin-1 (TSP-1).[2][4][5][6] The receptor consists of two short
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intracellular tails, two transmembrane domains, and a large, heavily glycosylated extracellular

loop that contains the binding sites for its various ligands.[2][3][7] Through these interactions,

CD36 plays a pivotal role in fatty acid transport, innate immunity, angiogenesis, atherosclerosis,

and the pathogenesis of malaria.[2][7][8][9]

Discovery and History of the 139-155 Peptide
The significance of the 139-155 amino acid region of CD36 was first brought to light in the early

1990s during investigations into the receptor's interaction with the adhesive protein

thrombospondin (TSP). A seminal 1992 study by Leung et al. aimed to map the functional

epitopes of CD36.[10] Using a panel of synthetic peptides, they discovered that a peptide

corresponding to the sequence 139-155 (P139-155) was specifically recognized by and

inhibited the immunoadsorption of CD36 by the monoclonal antibody OKM5, an antibody

known to block CD36-mediated cell adhesion.[10][11] This finding established that the 139-155

sequence constitutes a critical part of the functionally important OKM5 epitope.[10][11][12]

Further research revealed this region's importance in mediating the cytoadherence of

erythrocytes infected with the malaria parasite Plasmodium falciparum.[13][14][15] Studies

demonstrated that synthetic peptides from the 139-184 region of CD36, including the 139-155

peptide, could interfere with the interaction between CD36 and the parasite's primary adhesion

ligand, PfEMP1.[13][14][15] This identified the peptide as a potential therapeutic agent to

prevent the sequestration of infected erythrocytes in the microvasculature, a key contributor to

the severe pathology of falciparum malaria.[13][14]

Functional Roles of the CD36 139-155 Peptide
Modulation of Thrombospondin-1 (TSP-1) Interaction
The interaction between CD36 and TSP-1 is not a simple lock-and-key mechanism. The 139-

155 peptide was found to be a crucial initiator of a two-step binding process.[8][10]

Initial Binding: The 139-155 region of CD36 engages in an initial, lower-affinity binding to

TSP-1.[8][10]

Conformational Change and High-Affinity Binding: This initial interaction is proposed to

induce a conformational change in the TSP-1 molecule. This change exposes a previously
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cryptic, high-affinity binding site on TSP-1 for a different region of CD36, specifically the 93-

110 peptide sequence.[8][10][16]

Surprisingly, instead of inhibiting the overall CD36-TSP interaction, the soluble 139-155 peptide

was found to augment the binding of the full CD36 receptor to TSP-1.[10] This is consistent

with its role as the initiator of the binding cascade. This peptide also enhanced ADP- and

collagen-induced platelet aggregation, highlighting its role as a functional modulator.[10][17]

Inhibition of P. falciparum Cytoadherence
In the context of malaria, the 139-155 peptide acts as a competitive inhibitor. Mature

erythrocytes infected with P. falciparum express the PfEMP1 protein, which mediates their

adhesion to CD36 on microvascular endothelial cells.[13][14] This sequestration prevents

clearance by the spleen but can lead to microvascular occlusion and severe disease. The

CD36 139-155 peptide was shown to be the most active among several tested peptides at

blocking the CD36-PfEMP1 interaction.[13] It specifically inhibits this binding, suggesting that

the 139-155 region is a key component of the PfEMP1 binding domain on the CD36 receptor.

[13][14]

Role in Oxidized LDL (oxLDL) Binding
The CD36 receptor is a primary scavenger receptor for oxidized LDL, a key event in the

formation of macrophage foam cells and the development of atherosclerosis.[1][5] The binding

site for oxLDL has been mapped to a broad region on CD36. While one major domain is

located at amino acids 155-183, the adjacent 139-155 sequence is also thought to be

important.[1][7] It has been proposed that the initial interaction of oxLDL with CD36 may involve

a discontinuous site that includes both the 139-155 and 155-183 domains.[1]

Quantitative Analysis of Peptide Activity
Quantitative data from inhibition assays underscore the peptide's functional potency,

particularly in blocking the CD36-PfEMP1 interaction relevant to malaria.
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Assay Peptide Metric Value Reference

Inhibition of ¹²⁵I-

PfEMP1 binding

to CD36

CD36 139-155 IC₅₀ ≈ 5 µmol/L [13]

Inhibition of

CD36 interaction

with rC1-2 [1-

179]

CD36 139-155 Apparent IC₅₀ ≈ 2 µmol/L [13]

Inhibition of ¹²⁵I-

PfEMP1 binding

to CD36 (MC

strain)

CD36 139-155 % Inhibition 70% to 82% [13]

Inhibition of ¹²⁵I-

PfEMP1 binding

to CD36 (FCR₃-

C5 strain)

CD36 139-155 % Inhibition > 40% [13]

Key Experimental Methodologies
Peptide Synthesis
The CD36 peptides cited in the foundational research were synthesized using standard solid-

phase peptide synthesis (SPPS) protocols, typically employing 9-fluorenylmethoxycarbonyl

(Fmoc) chemistry.[13][18]

General Protocol:

Resin Preparation: The C-terminal amino acid is covalently attached to an insoluble polymer

resin (e.g., Rink amide MBHA resin).

Deprotection: The Fmoc protecting group on the α-amino group of the attached amino acid is

removed using a mild base, typically piperidine in a solvent like dimethylformamide (DMF).

Coupling: The next Fmoc-protected amino acid in the sequence is activated (e.g., with

HBTU/HOBt) and added to the resin, forming a new peptide bond. The reaction is allowed to
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proceed to completion.

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

Iteration: Steps 2-4 are repeated for each amino acid in the desired sequence.

Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the

resin, and all side-chain protecting groups are removed simultaneously using a strong acid

cocktail (e.g., 95% trifluoroacetic acid with scavengers).

Purification and Analysis: The crude peptide is precipitated, lyophilized, and then purified,

typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The final

product's identity and purity are confirmed by mass spectrometry and analytical HPLC.

Ligand-Receptor Interaction Assays
5.2.1 Solid-Phase Binding Inhibition Assay (PfEMP1-CD36) This method quantifies the ability of

a peptide to inhibit the binding of a soluble ligand to an immobilized receptor.

Immobilization: Purified recombinant CD36 is coated onto the wells of a microtiter plate and

incubated to allow for adsorption. Wells are then blocked (e.g., with bovine serum albumin)

to prevent non-specific binding.

Ligand Preparation: A soluble ligand, such as radiolabeled ¹²⁵I-PfEMP1, is prepared.

Inhibition Reaction: The radiolabeled ligand is pre-incubated with varying concentrations of

the synthetic CD36 139-155 peptide (or other test peptides).

Binding: The ligand-peptide mixture is added to the CD36-coated wells and incubated to

allow binding to occur.

Washing: Wells are washed to remove unbound ligand.

Quantification: The amount of bound radiolabeled ligand is quantified using a gamma

counter. The percentage of inhibition is calculated relative to a control reaction with no

peptide inhibitor. IC₅₀ values are determined from the resulting dose-response curve.[13]
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5.2.2 Immunoadsorption Inhibition Assay (OKM5-CD36) This assay was used to confirm that

the 139-155 peptide is part of the OKM5 epitope.

Antibody Immobilization: The OKM5 monoclonal antibody is immobilized on a solid support

(e.g., protein A/G beads).

Receptor Preparation: A soluble source of the CD36 receptor is prepared (e.g., a cell lysate).

Inhibition: The soluble CD36 is pre-incubated with the CD36 139-155 peptide.

Immunoprecipitation: The antibody-bead complex is added to the CD36-peptide mixture and

incubated to allow the antibody to capture the CD36 receptor.

Analysis: The beads are washed, and the amount of bound CD36 is analyzed (e.g., by SDS-

PAGE and Western blotting). Inhibition is demonstrated if the presence of the peptide

reduces the amount of CD36 pulled down by the OKM5 antibody.[10][11]

Cell-Based Cytoadherence Assay
This assay measures the ability of peptides to block the adhesion of parasitized erythrocytes to

cells expressing CD36.

Cell Culture: A monolayer of CD36-expressing cells (e.g., C32 amelanotic melanoma cells or

transfected CHO cells) is grown in a suitable culture dish.

Erythrocyte Preparation: Mature, late-stage P. falciparum-infected erythrocytes are enriched

from culture.

Inhibition: The infected erythrocytes are pre-incubated with various concentrations of the

CD36 139-155 peptide.

Adhesion: The erythrocyte-peptide suspension is overlaid onto the cell monolayer and

incubated under conditions that allow for cytoadherence.

Washing: Non-adherent erythrocytes are removed by gentle washing.

Quantification: The number of bound erythrocytes is quantified, typically by microscopy

(counting bound cells per unit area) or by lysing the cells and measuring hemoglobin content
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via spectrophotometry. The results are compared to a control without any peptide to

determine the percentage of adhesion blockade.

Signaling Pathways and Logical Workflows

CD36 ReceptorThrombospondin-1 (TSP-1)

Peptide 139-155
(Low-Affinity Site)

TSP-1 (Initial State)

 1. Initial Binding

Peptide 93-110
(High-Affinity Site)TSP-1 (Active State)

 2. Conformational
      Change

 3. High-Affinity
     Binding

Click to download full resolution via product page

Caption: Two-step binding model of CD36 and Thrombospondin-1.
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Caption: CD36-mediated anti-angiogenic signaling pathway.
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Objective:
Identify Ligand Binding Site on CD36

Synthesize Overlapping Peptides
(e.g., CD36 139-155)

Perform Binding Assay:
Add Soluble Binding Partner

+/- Synthetic Peptide

Immobilize Receptor (CD36) or Ligand
(e.g., PfEMP1) on Solid Phase

Quantify Binding
(e.g., Radioactivity, Fluorescence)

Does Peptide Reduce
Binding vs. Control?

Conclusion:
Peptide is part of the

functional binding site.

 Yes 

Conclusion:
Peptide is not involved

in binding.

 No 

Click to download full resolution via product page

Caption: Workflow for epitope mapping using peptide inhibition assays.

Conclusion and Future Directions
The discovery of the CD36 139-155 peptide was a pivotal moment in understanding the

molecular interactions of this versatile receptor. From its initial identification as part of a key
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functional epitope, it has proven to be a critical modulator of CD36's interactions with both

endogenous proteins like TSP-1 and pathogen-derived ligands like PfEMP1. The ability of this

peptide to inhibit the cytoadherence of malaria-infected erythrocytes highlights its potential as a

lead compound for the development of anti-adhesion therapeutics. Furthermore, its

involvement in a complex, multi-step binding process with TSP-1 provides a fascinating model

for receptor-ligand dynamics. Future research may focus on developing more stable and potent

mimetics of the 139-155 peptide to enhance its therapeutic efficacy for conditions ranging from

severe malaria to atherosclerosis and angiogenesis-dependent diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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